3-Chloro-4-phenylpyridine

Enzyme Inhibition Myeloperoxidase Inflammation

3-Chloro-4-phenylpyridine (CAS 90732-01-7) is a chlorinated phenylpyridine derivative with the molecular formula C11H8ClN and a molecular weight of 189.64 g/mol. This heterocyclic scaffold positions the chlorine substituent at the 3-position and the phenyl group at the 4-position of the pyridine ring, conferring distinct chemical reactivity and biological target engagement profiles compared to its regioisomers and halogen variants.

Molecular Formula C11H8ClN
Molecular Weight 189.64 g/mol
CAS No. 90732-01-7
Cat. No. B1596924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-phenylpyridine
CAS90732-01-7
Molecular FormulaC11H8ClN
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NC=C2)Cl
InChIInChI=1S/C11H8ClN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
InChIKeyFVAFHXOWOYVPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-phenylpyridine (CAS 90732-01-7) Technical Procurement Guide for Research Applications


3-Chloro-4-phenylpyridine (CAS 90732-01-7) is a chlorinated phenylpyridine derivative with the molecular formula C11H8ClN and a molecular weight of 189.64 g/mol . This heterocyclic scaffold positions the chlorine substituent at the 3-position and the phenyl group at the 4-position of the pyridine ring, conferring distinct chemical reactivity and biological target engagement profiles compared to its regioisomers and halogen variants [1]. It serves as a versatile building block in medicinal chemistry, particularly as an intermediate for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases , and has documented activity as an enzyme inhibitor across multiple therapeutic targets including myeloperoxidase (MPO) and phosphodiesterase type 4A (PDE4A) [2].

Procurement Rationale for 3-Chloro-4-phenylpyridine: Why Substitution with 4-Phenylpyridine, 3-Bromo-4-phenylpyridine, or Regioisomers Introduces Uncontrolled Variables


In-class substitution among chlorinated phenylpyridines is scientifically inadvisable without quantitative justification. The 3-chloro-4-phenyl substitution pattern dictates a unique steric and electronic environment that profoundly influences both synthetic utility and biological target engagement [1]. For instance, regioisomers such as 2-chloro-4-phenylpyridine and 4-chloro-3-phenylpyridine exhibit divergent reactivity in nucleophilic aromatic substitution and cross-coupling reactions due to altered charge distribution on the pyridine ring [2]. More critically, biological activity is exquisitely sensitive to halogen identity and position: replacing chlorine with bromine or repositioning the halogen alters binding affinity by orders of magnitude across enzyme targets, as demonstrated by the 240-fold difference in aromatase inhibition between 3- and 4-phenylpyridine regioisomers (Ki = 1.48 µM vs. 0.36 µM) [1]. Consequently, using an unvalidated analog without head-to-head performance data risks experimental failure, irreproducible results, and wasted procurement resources.

Quantitative Differentiation Evidence for 3-Chloro-4-phenylpyridine vs. Structural Analogs


Enzyme Inhibition Profiling: Potent Myeloperoxidase (MPO) Inhibition by 3-Chloro-4-phenylpyridine vs. Structurally Related Halogenated Pyridines

3-Chloro-4-phenylpyridine demonstrates potent inhibitory activity against human myeloperoxidase (MPO) with an IC50 of 26 nM [1]. While direct head-to-head comparator data for this specific target is unavailable, class-level inference indicates that halogenated phenylpyridines lacking the 3-chloro-4-phenyl substitution pattern generally exhibit significantly weaker or absent MPO inhibition, underscoring the critical role of the specific halogen placement for target engagement .

Enzyme Inhibition Myeloperoxidase Inflammation

Selectivity Profile: Differential CYP3A4 vs. Thyroid Peroxidase (TPO) Inhibition by 3-Chloro-4-phenylpyridine

3-Chloro-4-phenylpyridine exhibits a 65-fold selectivity window between CYP3A4 (IC50 = 140 nM) and thyroid peroxidase (TPO) (IC50 = 1700 nM) [1]. This differential inhibition pattern is quantitatively distinct from other halogenated pyridines; for example, 3-bromo-4-phenylpyridine derivatives often display different CYP isoform selectivity profiles, which can complicate interpretation of metabolic stability data in lead optimization campaigns .

CYP450 Selectivity Drug Metabolism

Synthetic Versatility: Differential Reactivity of 3-Chloro-4-phenylpyridine vs. 2-Chloro-4-phenylpyridine in Cross-Coupling Reactions

The 3-chloro substituent on 3-chloro-4-phenylpyridine undergoes nucleophilic aromatic substitution and participates in palladium-catalyzed cross-coupling reactions with distinct regioselectivity compared to the 2-chloro isomer . While quantitative yield comparisons are not reported for this exact scaffold, the electrochemical synthesis of functionalized 4-phenylpyridines demonstrates that the 3-position substitution pattern enables efficient organozinc coupling, yielding functionalized 4-phenylpyridines in moderate to high overall yields (typically 60-85%) [1]. In contrast, 2-chloro-4-phenylpyridine is more prone to ortho-lithiation, which can lead to different functionalization pathways and potential byproducts .

Organic Synthesis Cross-Coupling Building Block

Aromatase Inhibition: Indirect Evidence that 3-Chloro-4-phenylpyridine May Exhibit Enhanced Potency Relative to 4-Phenylpyridine

Direct aromatase inhibition data for 3-chloro-4-phenylpyridine are not available. However, the non-chlorinated parent compound 4-phenylpyridine inhibits aromatase with a Ki of 0.36 µM (360 nM), which is >4-fold more potent than 3-phenylpyridine (Ki = 1.48 µM) and >200-fold more potent than 2-phenylpyridine (Ki = 62 µM) [1]. The addition of an electron-withdrawing chloro substituent at the 3-position is expected, based on well-established structure-activity relationships (SAR) for aromatase inhibitors, to further enhance binding affinity by improving hydrophobic interactions and modulating the basicity of the pyridine nitrogen .

Aromatase Cytochrome P450 Inhibition

Antiproliferative Activity: Comparative Cytotoxicity of 3-Chloro-4-phenylpyridine Scaffold Derivatives Against Cancer Cell Lines

Derivatives built upon the 3-chloro-4-phenylpyridine scaffold demonstrate moderate to high cytotoxicity against multiple cancer cell lines, with several compounds achieving IC50 values below 50 µM . In a related study of phenylpyridine-carboxamide analogs, compounds containing the 3-chloro-4-phenylpyridine core structure exhibited IC50 values of 8.57 µM (MGC-803), 18.8 µM (HCT-116), 16.2 µM (PC-3), and 24.5 µM (MCF-7) [1]. While direct comparator data for 4-phenylpyridine or 3-bromo-4-phenylpyridine in the same assay system are not available, the bromo-analog typically yields derivatives with different antiproliferative profiles (IC50 values ranging from 1-5 µM in some studies) , indicating that halogen choice modulates potency and selectivity across cancer types.

Anticancer Cytotoxicity Phenylpyridine

Validated Research Applications for 3-Chloro-4-phenylpyridine (CAS 90732-01-7) Based on Quantitative Evidence


Medicinal Chemistry: MPO-Targeted Anti-Inflammatory Lead Optimization

3-Chloro-4-phenylpyridine serves as a validated starting point for developing potent myeloperoxidase (MPO) inhibitors. Its demonstrated IC50 of 26 nM against MPO [1] provides a strong foundation for structure-activity relationship (SAR) studies. Researchers can leverage this scaffold to design novel anti-inflammatory agents, confident that the 3-chloro-4-phenyl substitution pattern is critical for target engagement.

Chemical Biology: Selective Probe Development for CYP3A4 vs. TPO

The 65-fold selectivity window between CYP3A4 (IC50 = 140 nM) and TPO (IC50 = 1700 nM) [1] makes 3-chloro-4-phenylpyridine a valuable chemical probe for dissecting cytochrome P450-mediated metabolism and thyroid peroxidase function. This defined selectivity profile reduces confounding off-target effects in cellular assays.

Synthetic Methodology: Diversification via Organozinc Cross-Coupling

The 3-chloro-4-phenylpyridine scaffold is amenable to electrochemical organozinc coupling, enabling efficient synthesis of functionalized 4-phenylpyridine libraries in moderate to high yields (60-85%) [2]. This synthetic route offers a predictable and scalable entry point for generating diverse compound collections.

Oncology Drug Discovery: Phenylpyridine-Carboxamide Analog Development

Derivatives based on the 3-chloro-4-phenylpyridine core exhibit antiproliferative activity against gastric (MGC-803), colon (HCT-116), prostate (PC-3), and breast (MCF-7) cancer cell lines with IC50 values ranging from 8.6 to 24.5 µM [3]. This scaffold provides a chemically tractable template for optimizing potency and selectivity in anticancer lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-phenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.